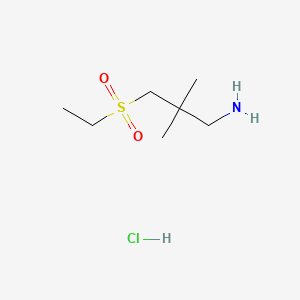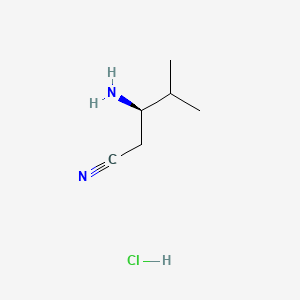![molecular formula C6H9NO2 B13523289 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
2-Azabicyclo[3.1.0]hexane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a bicyclic structure that includes a cyclopropane ring fused with a pyrrolidine ring. This compound is of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts. This method allows for the formation of either the exo- or endo-isomers of the compound with high diastereoselectivity . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and reducing the use of toxic reagents. For instance, a method involving the use of dimethyl carbonate and strong bases like LDA has been developed to produce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Cyclopropanation: Formation of the bicyclic structure through cyclopropanation of N-Boc-2,5-dihydropyrrole.
Substitution Reactions: Involving reagents like dimethyl sulfate for methylation.
Photochemical Decomposition: For the synthesis of CHF2-substituted derivatives.
Common Reagents and Conditions:
Dirhodium(II) Catalysts: Used in cyclopropanation reactions.
Dimethyl Sulfate: Used for methylation reactions.
Photochemical Conditions: For decomposition reactions.
Major Products:
Exo- and Endo-Isomers: Resulting from cyclopropanation reactions.
CHF2-Substituted Derivatives: From photochemical decomposition.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a core structure in several drug candidates and lead compounds due to its ability to orient pharmacophores in a well-defined three-dimensional space.
Antiviral Medications: It is a crucial component in antiviral drugs like boceprevir and pf-07321332.
Drug Discovery: Its unique structure makes it a valuable scaffold in the development of new drugs targeting various biological pathways.
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. For instance, derivatives of this compound have been shown to inhibit dipeptidyl peptidase-4 (DPP-IV), which is a target for type 2 diabetes treatment .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another nitrogen-containing bicyclic compound with similar structural features.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Used in antiviral medications.
Uniqueness: 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific bicyclic structure that provides high diastereoselectivity in its synthetic routes and its significant role in pharmaceutical research as a versatile scaffold .
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
2-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)4-3-1-2-7-5(3)4/h3-5,7H,1-2H2,(H,8,9) |
InChI-Schlüssel |
SARCNAXNHIYWCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2C1C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)



![8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)









